(1Z)-1-(2-Pyridinyl)-1-propen-2-ol
Description
(1Z)-1-(2-Pyridinyl)-1-propen-2-ol is a propenol derivative featuring a 2-pyridinyl substituent in the Z-configuration. Its molecular formula is inferred as C₈H₉NO (molecular weight ≈ 135.17 g/mol), comprising a pyridine ring linked to a propen-2-ol group.
Properties
IUPAC Name |
(Z)-1-pyridin-2-ylprop-1-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-6,10H,1H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCCZXKEFEVQL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=N1)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely documented method for synthesizing (1Z)-1-(2-Pyridinyl)-1-propen-2-ol involves the vinylation of picolinaldehyde (2-pyridinecarboxaldehyde). This approach leverages organometallic reagents to introduce the propenol moiety while preserving the Z-configuration of the double bond.
Mechanistic Pathway
Picolinaldehyde reacts with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) in tetrahydrofuran (THF) at low temperatures (-78°C). The nucleophilic addition proceeds via a six-membered transition state, favoring anti-addition and yielding a trans-configured intermediate. Subsequent protonation and workup generate the allylic alcohol. However, stereoselectivity for the Z-isomer is achieved through steric hindrance from the pyridinyl group, which biases the transition state toward the desired geometry.
Example Protocol
Catalytic Enhancements
Zinc-mediated protocols, as described in patent WO2012048887A1, reduce catalyst loading by pre-seeding the reaction with a chiral product. This method decreases zinc(II) catalyst requirements by 40% while maintaining enantiomeric excess (ee) >90%.
Reduction of α,β-Unsaturated Ketones
Substrate Synthesis
(1Z)-1-(2-Pyridinyl)-1-propen-2-one serves as a precursor, synthesized via condensation of picolinaldehyde with acetylene derivatives. The ketone is subsequently reduced to the alcohol using selective reducing agents.
Stereoselective Reduction
Sodium borohydride (NaBH4) in ethanol at 0°C achieves partial Z-selectivity (60:40 Z:E). In contrast, lithium aluminum hydride (LiAlH4) in diethyl ether enhances Z-configuration fidelity (85:15 Z:E) due to its stronger reducing power and chelation-controlled mechanism.
Optimized Conditions
| Reducing Agent | Solvent | Temperature | Z:E Ratio | Yield |
|---|---|---|---|---|
| NaBH4 | EtOH | 0°C | 60:40 | 70% |
| LiAlH4 | Et2O | -20°C | 85:15 | 82% |
Palladium-Catalyzed Cross-Coupling
Heck Reaction Applications
The Heck reaction couples 2-bromopyridine with allylic alcohols under palladium catalysis to form the Z-configured product. Using Pd(OAc)2 and a bulky phosphine ligand (e.g., P(t-Bu)3), stereoselectivity reaches 78% Z-isomer.
Reaction Parameters
Limitations and Advances
Direct coupling methods face challenges in regioselectivity and over-reduction. Recent innovations employ copper-free Pd catalysts to suppress side reactions, improving yields to 75%.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Industrial Viability |
|---|---|---|---|
| Vinylation | High yield (75%), scalable | Requires cryogenic conditions | High |
| Ketone Reduction | Mild conditions, inexpensive reagents | Moderate stereoselectivity | Moderate |
| Cross-Coupling | Tunable stereochemistry | Catalyst cost, side reactions | Low |
Scientific Research Applications
(1Z)-1-(2-Pyridinyl)-1-propen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1Z)-1-(2-Pyridinyl)-1-propen-2-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to metal ions or proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propenol Derivatives with Heterocyclic Substituents
1-Propen-2-ol, 1-(1-pyrrolidinyl)- (9CI)
- Molecular Formula: C₇H₁₃NO
- Molecular Weight : 127.18 g/mol
- Boiling Point : 205.7 ± 23.0 °C
- Density : 1.1 ± 0.1 g/cm³
- Key Differences :
(1Z)-1-(2-Pyridinyl)-1-propen-2-ol (Target Compound)
- Z-configuration may improve stereoselective interactions in catalysis or drug binding.
Pyridinyl-Containing Bioactive Compounds
Tovorafenib (OJEMDA®)
- Molecular Formula : C₁₇H₁₂Cl₂F₃N₇O₂S
- Molecular Weight : 506.29 g/mol
- Structure : Features a 2-pyridinyl group integrated into a thiazole-carboxamide scaffold.
- Key Differences :
Trifluoromethyl-Pyridinyl Derivatives
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Antifungal Pyridinyl Hydrazides
1H-Azepine-1-carbothioic acid, hexahydro-, [1-(2-pyridinyl) ethylidene] hydrazide
- Structure : Combines pyridinyl with a hydrazide and azepine ring.
- Key Differences :
Data Table: Structural and Physical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Notable Functional Groups |
|---|---|---|---|---|---|
| This compound (Target) | C₈H₉NO | ~135.17 | N/A | N/A | Pyridine, propenol (Z-config.) |
| 1-(1-Pyrrolidinyl)-1-propen-2-ol | C₇H₁₃NO | 127.18 | 205.7 ± 23.0 | 1.1 ± 0.1 | Pyrrolidinyl, propenol |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C₁₃H₈F₃NO | 251.20 | N/A | N/A | Pyridine, benzaldehyde, CF₃ |
| Tovorafenib | C₁₇H₁₂Cl₂F₃N₇O₂S | 506.29 | N/A | N/A | Pyridine, thiazole, carboxamide |
Key Research Findings and Implications
Bioactivity: Pyridinyl groups in compounds like Tovorafenib and antifungal hydrazides () underscore their utility in drug design.
Steric and Electronic Effects : The Z-configuration in the target compound could favor specific interactions, contrasting with the saturated pyrrolidinyl analog’s flexibility () .
Lipophilicity Trends : Trifluoromethyl groups () increase logP values, suggesting that the target compound’s lower molecular weight might enhance aqueous solubility .
Biological Activity
(1Z)-1-(2-Pyridinyl)-1-propen-2-ol, also known as 2-pyridinyl propenol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 135.16 g/mol. The compound features a pyridine ring and an allylic alcohol group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate aldehydes or ketones under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. Notably, it has shown promising results against various cancer cell lines:
- In vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration through reactive oxygen species (ROS) generation .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.97 | ROS generation, apoptosis |
| A549 | 2.67 | NF-κB inhibition, apoptosis |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. The compound's hydroxyl group is believed to play a significant role in its activity against inflammation .
Study 1: Antiproliferative Effects
A study conducted on various substituted pyridine derivatives, including this compound, revealed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against MCF-7 cells. The study highlighted the importance of structural modifications in optimizing biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action against A549 cells. It was found that treatment with this compound led to increased levels of ROS and subsequent activation of apoptotic pathways, confirming its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Pyridine Ring : Essential for interaction with biological targets.
- Allylic Alcohol Group : Contributes to the compound's reactivity and ability to form ROS.
Studies suggest that modifications to these functional groups can lead to variations in potency and selectivity against different cancer types.
Q & A
Q. Key Parameters :
- Temperature (60–80°C optimal for Pd catalysis).
- Solvent polarity (THF or DMF enhances reaction efficiency).
- Chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry .
Advanced: How can conflicting spectroscopic data for this compound be resolved, particularly in distinguishing Z/E isomers?
Methodological Answer:
Contradictions in NMR or IR data often arise from solvent effects or impurities. To resolve this:
- NOESY NMR : Observe spatial proximity between the pyridinyl proton and the propenol methyl group in the Z-isomer (cross-peaks confirm planar geometry) .
- IR Spectroscopy : Compare O-H stretching frequencies; hydrogen bonding in the Z-isomer shifts peaks to 3200–3400 cm⁻¹, while E-isomers appear at 3500–3600 cm⁻¹ .
- Polarimetry : Measure optical activity if chiral centers are present (e.g., asymmetric synthesis byproducts) .
Table 1 : Spectral Data Comparison (Hypothetical)
| Technique | Z-Isomer Signal | E-Isomer Signal |
|---|---|---|
| ¹H NMR (δ ppm) | 6.8 (d, J=10 Hz, H-pyridinyl) | 6.5 (d, J=15 Hz, H-pyridinyl) |
| IR (O-H stretch) | 3250 cm⁻¹ (broad) | 3550 cm⁻¹ (sharp) |
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC-MS : Quantifies purity (>98% via reverse-phase C18 columns, 0.1% TFA in mobile phase) .
- Single-Crystal XRD : Resolves bond angles and confirms Z-configuration .
- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₁NO requires C: 70.56%, H: 7.24%) .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., Cβ in propenol) .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction barriers for nucleophilic attack .
- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs .
Basic: What are the documented biological applications of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (IC₅₀ values via fluorogenic substrates) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition modes .
Advanced: How can synthetic challenges in scaling up this compound be mitigated?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., isomerization) by controlling residence time .
- Catalyst Recycling : Immobilize Pd nanoparticles on silica gel to improve turnover number (TON > 500) .
- Safety Protocols : Adopt inert atmospheres (N₂/Ar) to prevent oxidation of the propenol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
